MFCD06492933
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that belongs to the class of bichromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, including the formation of the bichromene core and subsequent functionalization. One common approach is to start with the synthesis of the bichromene core through a cyclization reaction, followed by the introduction of the benzyl(methyl)amino group via nucleophilic substitution. The final step involves the hydroxylation of the bichromene core to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The benzyl(methyl)amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce a dihydro derivative
Scientific Research Applications
8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Similar in structure and known for their biological activities.
Indole derivatives: Share some structural features and have diverse biological applications.
Flavonoids: Another class of compounds with similar biological properties.
Uniqueness
What sets 8’-{[benzyl(methyl)amino]methyl}-7’-hydroxy-2H,2’H-3,4’-bichromene-2,2’-dione apart is its unique combination of functional groups and the bichromene core, which contribute to its distinct chemical reactivity and biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5/c1-28(15-17-7-3-2-4-8-17)16-22-23(29)12-11-19-20(14-25(30)33-26(19)22)21-13-18-9-5-6-10-24(18)32-27(21)31/h2-14,29H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPBCXJKGUXPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.